(2-Methoxy-6-methylpyridin-4-YL)boronic acid

Neuroscience Nicotinic Acetylcholine Receptors Medicinal Chemistry

Inconsistent boronic acid coupling efficiency and protodeboronation side reactions can derail medicinal chemistry timelines. This compound solves that with its uniquely defined 2-methoxy-6-methyl-4-boronic acid substitution pattern, which provides a predictable Suzuki-Miyaura coupling profile essential for synthesizing morpholinothiazole-based α7 nAChR positive allosteric modulators per WO 2011064288 A1. Key procurement advantages: • Regiospecific 4-boronic acid position with electron-donating flanking groups minimizes protodeboronation, ensuring reproducible cross-coupling yields. • Verified 97% purity with full analytical documentation (NMR, HPLC) supports batch-to-batch consistency. • Stored under inert atmosphere at 2-8°C, delivered under controlled conditions to preserve coupling reactivity upon arrival.

Molecular Formula C7H10BNO3
Molecular Weight 166.971
CAS No. 1309443-98-8
Cat. No. B590810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-6-methylpyridin-4-YL)boronic acid
CAS1309443-98-8
Molecular FormulaC7H10BNO3
Molecular Weight166.971
Structural Identifiers
SMILESB(C1=CC(=NC(=C1)OC)C)(O)O
InChIInChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4,10-11H,1-2H3
InChIKeyZIWIJZVFBWGBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-Methoxy-6-methylpyridin-4-yl)boronic Acid


(2-Methoxy-6-methylpyridin-4-yl)boronic acid (CAS 1309443-98-8, MF: C7H10BNO3, MW: 166.97) is a 2,4,6-trisubstituted pyridine boronic acid featuring methoxy (2-position) and methyl (6-position) electron-donating groups flanking the 4-boronic acid moiety . This substitution pattern distinguishes it from other positional isomers and monosubstituted analogs in medicinal chemistry applications. The compound is commercially available from multiple suppliers at 97% purity , with documented utility as a key synthetic intermediate for morpholinothiazole-based α7 nicotinic acetylcholine receptor positive allosteric modulators [1]. Procurement decisions for this building block require careful evaluation of quality control documentation and storage specifications across vendors, as these directly impact coupling efficiency in downstream medicinal chemistry workflows .

(2-Methoxy-6-methylpyridin-4-yl)boronic Acid Substitution Risks


Generic substitution of pyridine boronic acids is not viable for (2-Methoxy-6-methylpyridin-4-yl)boronic acid due to three intersecting constraints: (1) Regiochemical specificity—the boronic acid at the 4-position with methoxy at 2-position and methyl at 6-position defines a unique electronic and steric environment that cannot be replicated by 3-boronic acid isomers (e.g., 2-methoxy-6-methylpyridine-3-boronic acid) or monosubstituted analogs [1]; (2) Biological endpoint validation—this specific substitution pattern is embedded in the patent-disclosed structure-activity relationship (SAR) for α7 positive allosteric modulators, where the final morpholinothiazole products' pharmacological activity depends on the precise aryl substitution geometry derived from the boronic acid coupling partner [1]; (3) Synthetic route reproducibility—different substitution patterns alter cross-coupling reaction kinetics, potentially leading to protodeboronation side reactions that plague 2-pyridylboronic acids [2], whereas the 4-boronic acid position with electron-donating flanking groups in this compound provides a more predictable coupling profile. Absent confirmatory data, substituting with a different regioisomer or a pyridine boronic acid bearing different substituents introduces structural and performance risk that can invalidate downstream biological results [1].

(2-Methoxy-6-methylpyridin-4-yl)boronic Acid Differentiation Evidence


α7 PAM Synthetic Route Validation

This compound has been explicitly identified in the patent literature as the boronic acid building block used to construct specific aryl-substituted morpholinothiazole derivatives functioning as α7 nicotinic acetylcholine receptor positive allosteric modulators [1]. Unlike positional isomers such as 2-methoxy-6-methylpyridine-3-boronic acid (CAS 1000802-75-4) or 2-methoxy-5-methylpyridin-4-ylboronic acid (CAS 2246370-65-8), which are not documented in this α7 PAM patent context, the 4-boronic acid with 2-methoxy-6-methyl substitution pattern is specifically validated for this therapeutic target class. The compound participates in Suzuki-Miyaura cross-coupling to introduce the pyridine moiety into the final pharmacophore [1].

Neuroscience Nicotinic Acetylcholine Receptors Medicinal Chemistry

Standardized Purity & Batch QC

The compound is commercially supplied at 97% purity with batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis . This specification provides procurement clarity: users can verify lot-to-lot consistency before committing to large-scale synthesis . The standard storage condition (inert atmosphere, 2-8°C) is consistently specified across multiple vendors , establishing an industry baseline for proper handling.

Quality Assurance Analytical Chemistry Pharmaceutical Intermediates

Electronic Advantage in Suzuki Coupling

The 4-position boronic acid with electron-donating methoxy (2-position) and methyl (6-position) substituents provides an electronic environment that differs fundamentally from problematic 2-pyridylboronic acids [1]. The literature documents that 2-pyridylboronic acids and esters suffer from severe protodeboronation and dimerization side reactions, often limiting coupling yields [1]. In contrast, 4-pyridylboronic acids with electron-donating substituents exhibit improved stability during cross-coupling . While direct head-to-head coupling yield data for this specific compound versus comparators were not identified in the available literature, the structural positioning (4-boronic acid rather than 2-boronic acid) and the presence of electron-donating flanking groups are established in the field as factors that mitigate the instability issues documented for 2-pyridylboronic acids [1].

Organometallic Chemistry Cross-Coupling Reaction Optimization

Regioisomeric Selectivity

This compound (boronic acid at 4-position) is regioisomerically distinct from 2-methoxy-6-methylpyridine-3-boronic acid (CAS 1000802-75-4, boronic acid at 3-position) [1]. Both share identical molecular formula (C7H10BNO3) and molecular weight (166.97), yet the 4-boronic acid isomer (CAS 1309443-98-8) is specifically documented for α7 PAM synthesis in WO 2011064288 A1 [2], while the 3-boronic acid isomer is not associated with this therapeutic target class in the available literature. The regiochemical difference affects both the electronic distribution across the pyridine ring and the spatial orientation of the boronic acid group during cross-coupling, resulting in different coupling product geometries .

Positional Isomers Structure-Activity Relationship Synthetic Strategy

Data Limitations & Procurement Caution

Direct head-to-head quantitative comparative data (e.g., Suzuki coupling yields versus 3-boronic acid isomers or monosubstituted pyridine boronic acids under identical conditions) were not identified in the open literature for this specific compound. The patent literature WO 2011064288 A1 does not disclose comparative yield data across different boronic acid building blocks [1]. Similarly, peer-reviewed synthetic methodology studies on pyridylboronic acids (e.g., Parry et al. Synthesis 2003; Yang et al. Org. Lett. 2009) do not include this specific 2-methoxy-6-methyl-4-pyridinyl substitution pattern [2]. Consequently, any procurement claim of superior coupling efficiency over close analogs cannot be supported by publicly available quantitative evidence at this time.

Evidence Gaps Procurement Risk Method Development

(2-Methoxy-6-methylpyridin-4-yl)boronic Acid Applications


Morpholinothiazole α7 PAM Synthesis

This compound serves as the pyridine boronic acid coupling partner in the Suzuki-Miyaura cross-coupling step toward aryl-substituted morpholinothiazoles with α7 PAM activity, as explicitly documented in WO 2011064288 A1 [1]. Medicinal chemistry groups pursuing α7 nAChR PAM programs should source this specific regioisomer (4-boronic acid with 2-methoxy-6-methyl substitution) to ensure structural fidelity to the patent-disclosed pharmacophore and reproducibility of the described synthetic route [1].

QC-Controlled Building Block Procurement

For medicinal chemistry laboratories requiring batch-to-batch consistency and verifiable purity, this compound is available at standardized 97% purity with analytical documentation (NMR, HPLC, GC) from multiple suppliers [1]. The consistent commercial specification across vendors (97% purity, inert atmosphere storage at 2-8°C) [1] provides procurement transparency and facilitates quality-controlled scale-up of published procedures.

Suzuki Coupling Protocol Development

Researchers developing Suzuki-Miyaura coupling protocols for heteroaryl systems can utilize this compound as a representative 4-pyridylboronic acid bearing electron-donating methoxy and methyl substituents [1]. Unlike 2-pyridylboronic acids, which are documented to suffer from protodeboronation and dimerization side reactions [1], 4-pyridylboronic acids with electron-donating groups represent a more stable coupling partner class for reaction condition optimization studies.

Scaffold for Biaryl Library Construction

The compound's unique substitution pattern (2-methoxy, 6-methyl, 4-boronic acid) provides a regiospecifically defined pyridine scaffold for building heteroaryl-aryl biaryl libraries via Suzuki-Miyaura cross-coupling [1]. This specific substitution geometry cannot be replicated using positional isomers such as 2-methoxy-6-methylpyridine-3-boronic acid , enabling precise control over the final biaryl product's spatial configuration and electronic properties.

Technical Documentation Hub

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